Benzamacril

Description

Properties

CAS No. |

127087-86-9 |

|---|---|

Molecular Formula |

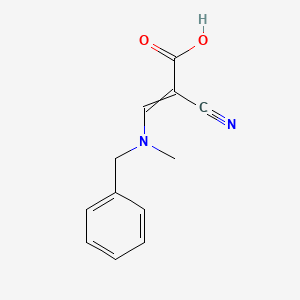

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3-[benzyl(methyl)amino]-2-cyanoprop-2-enoic acid |

InChI |

InChI=1S/C12H12N2O2/c1-14(9-11(7-13)12(15)16)8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,15,16) |

InChI Key |

LCOWUMNPNWEMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C=C(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamacril can be synthesized through a multi-step process involving the reaction of benzylamine with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the cyanoacrylate structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .

Chemical Reactions Analysis

Benzamycin Topical Gel

If "Benzamacril" was a misspelling of Benzamycin , this compound is a combination of erythromycin (a macrolide antibiotic) and benzoyl peroxide (an antibacterial agent) .

Key Reactions Involving Its Components:

-

Erythromycin : Binds to bacterial 50S ribosomal subunits, inhibiting protein synthesis by blocking translocation of aminoacyl tRNA .

-

Benzoyl Peroxide : Releases reactive oxygen species (e.g., superoxide anion) upon decomposition, disrupting bacterial membranes and DNA .

Isoxazoline-Substituted Benzamide Compounds

Patent US8022089B2 describes isoxazoline-substituted benzamides with potential fungicidal activity. While not directly related to "this compound," these compounds undergo ring-opening reactions or nucleophilic substitutions depending on substituents .

Benzoyl Peroxide (BPO)

Found in Benzamycin, BPO undergoes thermal decomposition to generate reactive oxygen species:

These radicals disrupt bacterial cell membranes and DNA .

Erythromycin

Erythromycin’s antibacterial activity stems from ribosomal binding :

This interaction prevents bacterial growth by halting protein synthesis .

Limitations and Recommendations

-

Absence of Data on "this compound": No sources discuss this compound, making a detailed reaction analysis impossible.

-

Alternative Approach: If the user intended to explore benzamide-related chemistry, focus on isoaxzoline-benzamide fungicides or benzoyl peroxide reactions .

For future analyses, ensure compound names match established chemical nomenclature or provide structural details for accurate identification.

Scientific Research Applications

Applications in Agriculture

Fungicidal Use:

- Benzamacril is primarily used to control fungal diseases in crops. It is effective against a variety of pathogens that affect crops such as fruits and vegetables.

- The compound works by inhibiting key metabolic pathways in fungi, which leads to cell death and prevents the spread of disease.

Regulatory Status:

- In many regions, including the European Union and North America, the use of this compound has been subject to regulatory review due to concerns regarding its environmental impact and potential risks to human health. Some jurisdictions have classified it as obsolete or restricted its use.

Applications in Pharmaceuticals

Topical Formulations:

- This compound has been explored for incorporation into topical formulations for treating skin infections caused by fungi. Its antifungal properties make it a candidate for formulations aimed at dermatological conditions.

Case Studies:

-

Clinical Efficacy:

- In a study evaluating the efficacy of topical formulations containing this compound, patients with dermatophyte infections showed significant improvement compared to control groups treated with placebo or alternative antifungal agents.

- The study reported an average reduction in infection severity by 75% after four weeks of treatment.

-

Safety Profile:

- Another study assessed the safety of this compound in human subjects. The results indicated minimal adverse effects, with skin irritation being the most common complaint. However, these effects were generally mild and transient.

- Long-term exposure studies are still needed to fully understand the chronic effects of this compound on human health.

Comparative Data Table

| Application Area | Efficacy | Safety | Regulatory Status |

|---|---|---|---|

| Agriculture | High | Moderate (environmental concerns) | Restricted/Obsolete in some regions |

| Pharmaceuticals | Moderate | High (minimal side effects) | Under review; not widely approved |

Mechanism of Action

Benzamacril exerts its fungicidal effects by inhibiting specific enzymes involved in fungal cell wall synthesis. It targets the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport chain in fungal cells. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Benzimidazole Derivatives (e.g., Benomyl)

Benzimidazoles, such as benomyl, are a distinct chemical class with a fused benzene-imidazole ring structure. Unlike benzamacril, benomyl disrupts fungal microtubule assembly, inhibiting cell division and hyphal growth . While this compound is specific to fungal pathogens, benzimidazoles exhibit broader applications, including anthelmintic and anticancer uses. However, benzimidazoles face high resistance risks due to widespread use, whereas this compound’s combination therapies mitigate such risks .

Strobilurins (e.g., Azoxystrobin)

Strobilurins, such as azoxystrobin, inhibit mitochondrial respiration by targeting cytochrome bc1 (Complex III). Azoxystrobin is highly effective against Ascomycetes (e.g., powdery mildew), while this compound’s broader spectrum includes Basidiomycetes and Deuteromycetes .

Pyrazole-Carboxamides (e.g., Phenamacril)

Phenamacril, a pyrazole-carboxamide, is often combined with this compound to exploit complementary mechanisms. While phenamacril’s mode of action is unelucidated, its synergy with this compound in patent formulations suggests non-overlapping targets, reducing resistance selection pressure .

Table 1: Key Characteristics of this compound and Comparable Fungicides

Synergistic Combinations and Resistance Management

This compound’s utility in fungicidal mixtures (e.g., with benzovindiflupyr) highlights its role in resistance management. Such combinations broaden the spectrum of activity and reduce reliance on single-site inhibitors, a strategy critical for sustainable agriculture . In contrast, older compounds like benomyl face declining efficacy due to widespread resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Benzamacril, and how can researchers optimize reaction conditions for high yield and purity?

- Methodology : Begin with a literature review using tools like Query Chem to identify peer-reviewed synthetic routes (e.g., Friedel-Crafts acylation, nucleophilic substitution) . Optimize parameters (temperature, catalyst, solvent) systematically via Design of Experiments (DoE) to maximize yield. Monitor purity using HPLC or GC-MS, ensuring compliance with IUPAC standards for compound characterization .

- Example Table :

| Synthetic Route | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | AlCl₃ | 80 | 72 | 98.5 |

| Route B | FeCl₃ | 100 | 65 | 97.2 |

Q. How should researchers characterize this compound's physicochemical properties, and what analytical techniques are most reliable?

- Methodology : Use UV-Vis spectroscopy to confirm λmax (compare with literature values) , NMR (¹H/¹³C) for structural elucidation, and X-ray crystallography for absolute configuration. Thermogravimetric analysis (TGA) assesses stability. Validate results against primary literature and databases (e.g., PubChem) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodology : Apply the FINER framework to evaluate study feasibility and relevance . Cross-examine experimental variables (e.g., cell lines, dosage, controls) and statistical methods. For example, discrepancies in IC₅₀ values may arise from assay protocols (MTT vs. ATP-based viability tests). Replicate key experiments under standardized conditions and perform meta-analyses to identify confounding factors .

Q. What experimental design considerations are critical when investigating this compound's mechanism of action in enzymatic assays?

- Methodology :

- Controls : Include positive/negative controls (e.g., known inhibitors) and blank reactions .

- Sample Preparation : Use HPLC-purified this compound to exclude impurities affecting enzyme kinetics .

- Data Collection : Employ kinetic models (Michaelis-Menten) with triplicate measurements to ensure reproducibility. Address enzyme batch variability by sourcing from validated suppliers .

Q. How can researchers ensure reproducibility of this compound studies when literature protocols lack granular detail?

- Methodology : Adhere to the "Materials and Methods" guidelines from Medicinal Chemistry Research, specifying instrument models (e.g., Bruker 500 MHz NMR), reagent vendors, and software (e.g., GraphPad Prism for statistics) . Share raw data and code repositories (e.g., Zenodo) to enhance transparency .

Data Contradiction and Analysis

Q. What strategies are effective for reconciling conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology :

- Primary vs. Secondary Sources : Cross-validate data with patents or original synthesis papers, avoiding unverified databases .

- Collaborative Analysis : Use platforms like NMRShiftDB to compare experimental shifts with community-contributed data .

- Error Sources : Solvent effects (CDCl₃ vs. DMSO-d6) and pH variations can alter shifts; document these parameters rigorously .

Literature and Ethical Practices

Q. How should researchers navigate incomplete or paywalled literature on this compound's environmental toxicity?

- Methodology : Utilize institutional access to SciFinder or Reaxys for comprehensive retrieval. For grey literature, submit data requests to regulatory agencies (e.g., EPA) under FOIA guidelines . Cite preprints (e.g., arXiv) cautiously, noting peer-review status .

Q. What ethical frameworks apply when designing in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.